molecular formula C19H21N3O3 B1445630 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine CAS No. 1311254-55-3

1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B1445630
CAS No.: 1311254-55-3
M. Wt: 339.4 g/mol
InChI Key: CAUQUUDBWBTGID-UHFFFAOYSA-N
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Description

1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine is a complex organic compound with potential applications in various fields of scientific research. The compound features a pyrazolo[3,4-C]pyridine core, which is a fused bicyclic structure, and is substituted with a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy group, and a methyl group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-C]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base such as sodium hydride.

    Boc protection: The final step involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then interact with enzymes or receptors. The benzyloxy and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-methyl-1H-pyrazolo[3,4-C]pyridine: Lacks the benzyloxy group.

    5-(Benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine: Lacks the Boc protecting group.

    1-Boc-5-(benzyloxy)-1H-pyrazolo[3,4-C]pyridine: Lacks the methyl group.

Uniqueness

1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine is unique due to the combination of its substituents, which impart specific chemical properties and reactivity. The presence of the Boc protecting group allows for selective deprotection and functionalization, while the benzyloxy and methyl groups enhance its binding affinity and specificity in biological applications.

Properties

IUPAC Name

tert-butyl 3-methyl-5-phenylmethoxypyrazolo[3,4-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-15-10-17(24-12-14-8-6-5-7-9-14)20-11-16(15)22(21-13)18(23)25-19(2,3)4/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUQUUDBWBTGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CN=C(C=C12)OCC3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114969
Record name 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-55-3
Record name 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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